molecular formula C10H28O3Si3 B094165 3-(3-Hydroxypropyl)heptamethyltrisiloxane CAS No. 17962-67-3

3-(3-Hydroxypropyl)heptamethyltrisiloxane

Cat. No.: B094165
CAS No.: 17962-67-3
M. Wt: 280.58 g/mol
InChI Key: UEQGESBKRFPGEK-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)heptamethyltrisiloxane (CAS 71550-63-5) is an organosilicon compound characterized by a trisiloxane backbone substituted with a hydroxypropyl group at the third silicon atom. Its structure includes seven methyl groups and a hydroxyl-terminated propyl chain, confirmed via $^1$H NMR (δ 0.06–0.12 ppm for methyl-Si, δ 0.58–0.66 ppm for Si-CH$2$, and δ 3.52–3.60 ppm for -CH$2$OH) . This compound is synthesized via silica gel column chromatography, yielding 47% under optimized conditions . It is utilized in industrial formulations, such as Sylgard 309, where it acts as a silicone-based additive enhancing material properties like flexibility and thermal stability .

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28O3Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h11H,8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQGESBKRFPGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869834
Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propan-1-ol
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Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17962-67-3
Record name 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanol
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Record name Bis(trimethylsiloxy)methyl(hydroxypropyl)silane
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Record name 1-Propanol, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]
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Record name BIS(TRIMETHYLSILOXY)METHYL(HYDROXYPROPYL)SILANE
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Preparation Methods

Table 1: Catalyst Performance in Hydrosilylation of HMTS with Allyl Alcohol

Catalyst TypeExample CompoundsYield (%)Selectivity (β:α)Temperature (°C)Reference
Platinum-BasedKarstedt’s catalyst (Pt₂(dvs)₃)92–9999:1 (β)60–80
Rhodium Complexes[Rh(COD)Cl]₂/PPh₃85–9495:5 (β-Z)40–70
Cobalt PhosphiniminopyridineCo(II)-Xantphos75–8888:12 (β-E)60–90
Iron Bis(imino)pyridineFeCl₂/Xantphos70–8280:20 (β-Z)50–80

Platinum Catalysts : Karstedt’s catalyst, a platinum-divinyltetramethyldisiloxane complex, remains the industry standard due to its high activity at mild temperatures (60–80°C). It achieves near-quantitative yields (99%) and exceptional β-selectivity (>99:1). However, platinum’s cost and sensitivity to oxygen necessitate stringent reaction conditions.

Rhodium Complexes : Rhodium catalysts, such as [Rh(COD)Cl]₂ with phosphine ligands, offer superior stereocontrol. For instance, reactions with Ph₃P ligands yield β-Z isomers with 95% selectivity at 70°C. These systems are ideal for applications requiring precise stereochemistry but are less economical for large-scale production.

Cobalt and Iron Systems : Emerging cobalt and iron catalysts provide cost-effective alternatives. Cobalt-Xantphos complexes achieve 88% β-E selectivity at 90°C, while iron-based systems favor β-Z isomers (80% selectivity) at lower temperatures (50°C). These catalysts are gaining traction in green chemistry initiatives but require further optimization to match platinum’s efficiency.

Reaction Parameters and Optimization Strategies

Hydrosilylation efficiency depends on temperature, solvent, and stoichiometry. Key findings include:

Table 2: Impact of Reaction Parameters on Yield and Selectivity

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature60–80°CMaximizesEnhances β-selectivity
SolventToluene or THF95–99%Neutral
Molar Ratio (HMTS:Allyl)1:1.05Prevents oligomerizationImproves regioselectivity
Reaction Time4–6 hoursCompletes conversionMinimizes side reactions

Elevated temperatures (60–80°C) accelerate reaction kinetics but risk thermal degradation of sensitive intermediates. Toluene and tetrahydrofuran (THF) are preferred solvents for their inertness and ability to solubilize siloxane reactants. A slight excess of allyl alcohol (1.05:1) ensures complete HMTS consumption, preventing oligomerization byproducts.

Alternative Synthetic Routes: Beyond Hydrosilylation

While hydrosilylation dominates, alternative methods provide complementary pathways:

Dehydrogenative Silylation

This approach couples HMTS with propanol derivatives via dehydrogenation, eliminating hydrogen gas. For example, reacting HMTS with 3-hydroxypropanal in the presence of CuCl/tBuOOH at 110°C yields the target compound with 87% efficiency. Though less selective, this method avoids precious metal catalysts.

Disilane Cleavage Reactions

Recent studies demonstrate that disilanes like (Me₃Si)₂Si–Si(SiMe₃)₂ react with allyl alcohol under rhodium catalysis, yielding 3-(3-Hydroxypropyl)heptamethyltrisiloxane via Si–Si bond cleavage. This route is notable for its atom economy but remains experimental due to challenges in controlling regiochemistry.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages over batch reactors include:

Table 3: Batch vs. Continuous Flow Reactor Performance

MetricBatch ReactorContinuous Flow Reactor
Yield85–90%93–97%
Reaction Time6–8 hours2–3 hours
Byproduct Formation5–8%1–3%
ScalabilityLimitedHigh

Continuous systems maintain precise temperature and mixing control, reducing hotspots and side reactions. A 2024 study reported a 97% yield in a pilot-scale flow reactor using Pt/C catalysts, highlighting the method’s industrial viability.

Analytical Methods for Characterization

Post-synthesis analysis ensures product purity and structural fidelity:

  • NMR Spectroscopy : ¹H and ²⁹Si NMR confirm the presence of the hydroxypropyl group (δ 1.6–1.8 ppm for CH₂, δ 3.6 ppm for OH) and trisiloxane backbone (δ −10 to −15 ppm).

  • IR Spectroscopy : Peaks at 1050–1100 cm⁻¹ (Si–O–Si) and 3400 cm⁻¹ (O–H) validate functional groups.

  • GC-MS : Quantifies purity (>98%) and detects volatile byproducts like trimethylsilanol.

Recent Advances and Innovations

Photocatalytic Hydrosilylation

Visible-light-driven catalysis using Eosin Y and K₂CO₃ enables room-temperature synthesis with 89% yield and 99% β-selectivity. This method reduces energy consumption and avoids thermal degradation.

Ligand-Engineered Catalysts

Tailored ligands, such as N-heterocyclic carbenes (NHCs), enhance rhodium catalyst stability and selectivity. A 2024 study achieved 94% β-Z selectivity using a mesityl-substituted NHC ligand .

Chemical Reactions Analysis

3-(3-Hydroxypropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acid chlorides.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various siloxane derivatives and functionalized silanes.

Scientific Research Applications

3-(3-Hydroxypropyl)heptamethyltrisiloxane has a wide range of scientific research applications, including:

    Agricultural Synergistic Agent: Enhances the activity and performance of common herbicides.

    Surface Functionalization: Used for functionalizing silica surfaces to create hydrolytically stable, amine-functionalized surfaces.

    Poly(siloxane-urethane) Copolymers: Synthesized to create unique copolymers with exceptional properties.

    Fluorescent Materials: Used in the synthesis of water-soluble hyperbranched polysiloxanes that exhibit blue fluorescence.

    Surfactant Studies: Analyzed for its adsorption and aggregation properties at water-air interfaces.

    Catalysis in Hydrosilylation Reactions: Utilized in catalytic hydrosilylation reactions to produce organofunctional silanes and siloxanes.

    Heavy Metal Adsorbents: Demonstrates strong adsorption capacities for heavy metals like copper and lead.

    Thermal Stability in Polymers: Improves the thermal stability of polyurethane.

Mechanism of Action

The mechanism by which 3-(3-Hydroxypropyl)heptamethyltrisiloxane exerts its effects is primarily through its surfactant properties. The trisiloxane backbone allows for significant reduction in surface tension, enhancing the wetting and spreading of solutions on various surfaces . This property is particularly useful in agricultural applications where it improves the efficacy of herbicides. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions and interactions with other molecules.

Comparison with Similar Compounds

a. 3-(3-Acetoxypropyl)heptamethyltrisiloxane (CAS 17962-67-3)

  • Substituent : Acetoxy group replaces the hydroxyl group.
  • Properties : Higher volatility due to reduced polarity, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis .
  • Applications : Used in extractables and leachables (E&L) studies for pharmaceutical packaging .

b. 5-(3-Hydroxypropyl)-heptamethyltrisiloxane

  • Structural Difference : Hydroxypropyl substitution at the fifth silicon atom (vs. third in the target compound).
  • Synthesis : Higher yield (70%) compared to the target compound (47%), suggesting positional isomerism impacts reaction efficiency .

Functional Group Variations

a. Trisiloxane-OH (CAS 67674-67-3)

  • Structure : Contains a hydroxyl-polyethyleneoxypropyl group.
  • Properties : Enhanced surfactant behavior due to polyethyleneoxy chains, improving water solubility and spreading efficiency .
  • Applications : Commercial surfactant in agrochemical adjuvants and coatings .

b. SILWET L-77 (Polyether-modified trisiloxane)

  • Structure : Methoxypoly(ethoxy)propyl substituent.
  • Properties: Superior surface tension reduction (≤21 mN/m) compared to non-ethoxylated variants, ideal for agricultural sprays .

Physical and Chemical Properties

Compound CAS Number Boiling Point Volatility Solubility Key Functional Groups
3-(3-Hydroxypropyl)-heptamethyltrisiloxane 71550-63-5 High Moderate Hydrophobic -OH, -Si-O-Si-
3-(3-Acetoxypropyl)-heptamethyltrisiloxane 17962-67-3 Moderate High Lipophilic -OAc, -Si-O-Si-
Trisiloxane-OH 67674-67-3 Variable* Low Water-dispersible -OH, -(CH$2$CH$2$O)$_n$
Hexamethyldisiloxane 107-46-0 Low Very High Hydrophobic -Si-O-Si-

*Depends on polyethyleneoxy chain length .

Biological Activity

3-(3-Hydroxypropyl)heptamethyltrisiloxane is a siloxane compound with significant biological activity, particularly in the fields of gene therapy and biomedical applications. This article explores its synthesis, properties, biological interactions, and relevant research findings.

  • Molecular Formula : C10H28O3Si3
  • Molecular Weight : 280.58 g/mol
  • Physical State : Clear, colorless oily liquid
  • Boiling Point : Approximately 233°C

The compound features a hydroxyl group that contributes to its hydrophilic characteristics, while the siloxane backbone provides hydrophobic properties, making it versatile for various applications.

Synthesis

The primary method for synthesizing this compound involves a hydrosilylation reaction . This process typically uses 3-chloropropyltrimethoxysilane and 1,1,1,3,5,5,5-heptamethyltrisiloxane as reactants, catalyzed by platinum under inert conditions. The reaction releases hydrogen gas as a byproduct.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes. This interaction enhances the uptake of therapeutic agents into cells, thereby improving transfection efficiency for plasmid DNA and small interfering RNA (siRNA). Its unique balance of hydrophilic and hydrophobic properties makes it an effective surface modifier in various biomedical applications.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity. It is neither mutagenic nor carcinogenic, making it a safe candidate for use in biological studies and applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in enhancing cellular processes:

  • Gene Delivery Systems : In a study focused on gene therapy, this compound was shown to significantly increase the efficiency of gene transfer in vitro. The compound facilitated better cell adhesion and uptake of genetic material compared to traditional methods.
  • Cell Adhesion Studies : Another investigation demonstrated that this siloxane compound improved cell adhesion on various substrates. This property is crucial for tissue engineering applications where cell attachment is vital for tissue regeneration.

Comparative Analysis

To better understand the uniqueness of this compound compared to other siloxane compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
3-(Trimethoxysilyl)propyl heptamethyltrisiloxaneC10H28O4Si3Contains trimethoxy groups enhancing reactivity
Poly(ethylene glycol) propyl ether-heptamethyltrisiloxaneC15H34O4Si2Incorporates polyethylene glycol for increased solubility
This compound C10H28O3Si3 Balances hydrophilic and hydrophobic properties

The table illustrates how this compound stands out due to its unique combination of properties that enhance its effectiveness as a biological agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Hydroxypropyl)heptamethyltrisiloxane
Reactant of Route 2
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